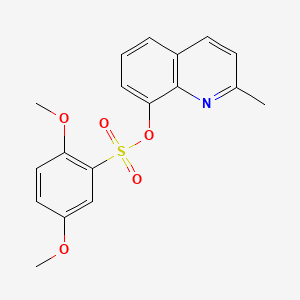
2-Methyl-8-quinolyl 2,5-dimethoxybenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-8-quinolyl 2,5-dimethoxybenzenesulfonate (MQDS) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a fluorescent probe that is used to detect metal ions in biological systems. MQDS has also been found to have potential as a therapeutic agent for various diseases.
Aplicaciones Científicas De Investigación
Photonic Applications Enhancement
2-Methyl-8-quinolyl 2,5-dimethoxybenzenesulfonate and its derivatives exhibit potential in enhancing photonic applications due to their significant electron-withdrawing strength. Research on π-conjugated styryl quinolinium chromophores, which include structures related to this compound, has shown that these compounds possess high electron-withdrawing capabilities. This property significantly influences their photophysical characteristics, including the second-order nonlinear optical response, making them suitable for photonic applications. These findings suggest that such compounds can surpass the performance of widely-used analogs in photonic technologies, owing to their superior electron-withdrawing and photophysical properties (Jeong et al., 2015).
Trace Metal Preconcentration
The compound's related structure, 8-quinolinol, has been utilized for the preconcentration of trace metals from seawater, demonstrating the potential application of this compound in environmental monitoring and analysis. When immobilized on various substrates, 8-quinolinol effectively preconcentrates ions like Cd, Zn, Pb, Cu, among others, from seawater samples. This capability is crucial for the accurate measurement of trace metals in oceanic water, highlighting the possible utility of related compounds in environmental chemistry and analysis (Willie, Sturgeon, & Berman, 1983).
Organic Electro-Optic Materials
In the domain of organic electro-optic materials, derivatives of this compound show promising results. Such compounds have been identified to possess excellent nonlinear optical properties. The investigation into quinolinium-based chromophores reveals that they exhibit large first hyperpolarizability values, indicative of their potential in organic electro-optic and photonic devices. This makes them candidates for applications requiring materials with high nonlinearity and stability under electronic or optical excitation (Jeong et al., 2015).
Fluorescent Zinc Sensors
Additionally, compounds structurally related to this compound have been synthesized for use as specific fluorophores for Zn(II), indicating potential utility in biochemical and medical research for zinc detection. The development of Zinquin ester and its analogs underscores the importance of such compounds in creating sensitive fluorescent probes for zinc, which plays critical roles in biological systems. Their ability to form fluorescent complexes with Zn(II) is particularly relevant for studies requiring precise and sensitive detection of zinc ions (Kimber et al., 2003).
Propiedades
IUPAC Name |
(2-methylquinolin-8-yl) 2,5-dimethoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5S/c1-12-7-8-13-5-4-6-16(18(13)19-12)24-25(20,21)17-11-14(22-2)9-10-15(17)23-3/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBJNGNKVJPDNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=C(C=CC(=C3)OC)OC)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

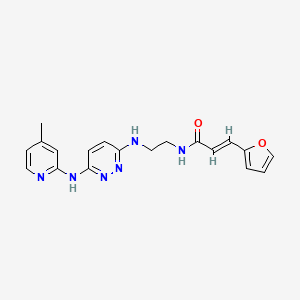
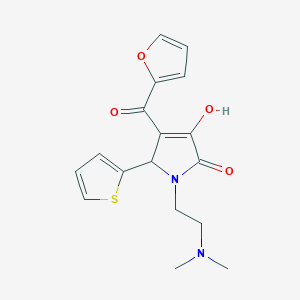


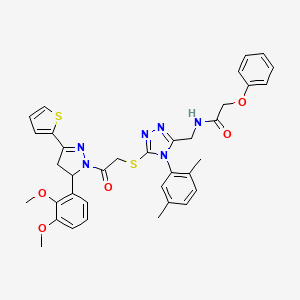

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)prop-2-en-1-one](/img/structure/B2732015.png)
![8-(4-Chlorophenyl)-1,3-dimethyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2732016.png)
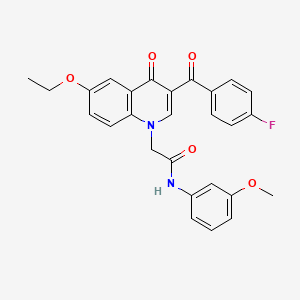
![3-isobutyl-9-(3-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2732019.png)
![N-benzyl-4-oxo-N-phenyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2732021.png)
![5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2732022.png)

![Methyl 6-isopropyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2732024.png)